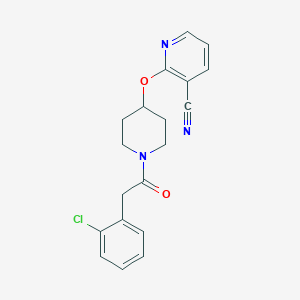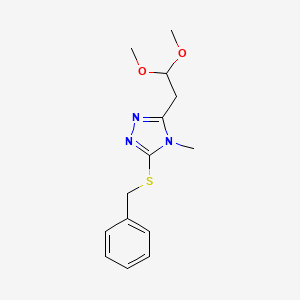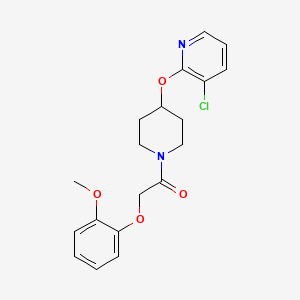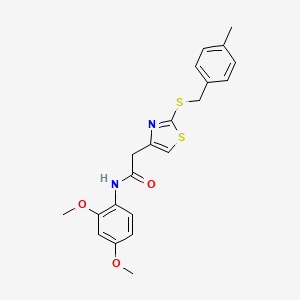
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research. DMPT is a thiazole derivative that has been synthesized using various methods, and its unique properties have made it an attractive candidate for various applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound with potential applications in scientific research. Its structure relates to various synthesized compounds in the field of chemistry and pharmaceuticals. For instance, the use of 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of certain derivatives highlights the relevance of dimethoxyphenyl components in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).
Antitumor Activity
Compounds with structural similarities to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been studied for their antitumor activities. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, showed potential antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Pharmaceutical Research
In pharmaceutical research, various derivatives of acetamides, similar in structure to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown significant applications. These include studies on their analgesic and anti-inflammatory activities, as demonstrated by compounds like (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides (Yusov et al., 2019).
Antioxidant Activity
Benzothiazole derivatives, closely related to the compound , have shown antioxidant properties. This is exemplified by studies on benzothiazole-isothiourea derivatives, which demonstrated significant free radical scavenging activity (Cabrera-Pérez et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound's structural analogs have been explored for their interactions with proteins and potential in photovoltaic efficiency modeling. Studies on bioactive benzothiazolinone acetamide analogs provided insights into ligand-protein interactions and their efficiency as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Antibacterial and Antifungal Activity
Derivatives of acetamide, similar to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown considerable antibacterial and antifungal activities. This is evident from studies on compounds like 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid (Karanth et al., 2018).
Wirkmechanismus
While the exact mechanism of action for this compound is not clear, there’s a related compound, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, that has been studied for its inhibitory effects on bacterial RNA polymerase (RNAP). Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-22-16(13-28-21)10-20(24)23-18-9-8-17(25-2)11-19(18)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIQTFCQHYLOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

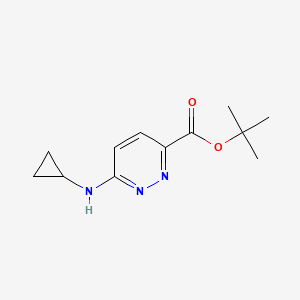

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)

